2,3-dimethoxy-N-(thiazol-2-yl)benzamide
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Overview
Description
“2,3-dimethoxy-N-(thiazol-2-yl)benzamide” is a chemical compound that belongs to the class of benzamides . It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis
The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various spectroscopic and elemental methods . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
- Researchers have synthesized various thiazole derivatives and evaluated their cytotoxic effects on human tumor cell lines. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects against prostate cancer cells .
- Although specific studies on this compound are limited, thiazoles in general exhibit antioxidant activity. Their ability to scavenge free radicals and protect cells from oxidative damage makes them relevant in the context of health and disease .
- Thiazole derivatives have demonstrated antibacterial effects against various pathogens. While direct research on our compound is scarce, it’s reasonable to explore its antibacterial potential .
- Thiazole derivatives have been investigated for their anti-inflammatory and analgesic properties. Compounds like (S)-N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide have shown promise in preclinical studies .
- Some thiazole-based compounds exhibit weak COX-1 inhibitory activity. While not as potent as established drugs like indomethacin, they could contribute to the development of novel anti-inflammatory agents .
Antitumor and Cytotoxic Activity
Antioxidant Properties
Antibacterial Activity
Anti-Inflammatory and Analgesic Effects
COX-1 Inhibition
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit antioxidant, antibacterial, and metal chelating activities . They have also been associated with inhibitory activity against cyclooxygenase-1 (COX-1) , and have been found to target PI3Kα/HDAC6 in cancer therapy .
Mode of Action
For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks . Others have been found to inhibit COX-1, an enzyme involved in inflammation and pain .
Biochemical Pathways
Thiazole derivatives have been associated with antioxidant, free radical scavenging, and metal chelating activities . These activities suggest that the compound may be involved in pathways related to oxidative stress and metal ion homeostasis.
Result of Action
Thiazole derivatives have been associated with various biological activities, including antioxidant, antibacterial, and metal chelating activities . These activities suggest that the compound may have protective effects against oxidative stress and bacterial infections, and may influence metal ion homeostasis.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,3-dimethoxy-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-16-9-5-3-4-8(10(9)17-2)11(15)14-12-13-6-7-18-12/h3-7H,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLVKGYRJUWECH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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